molecular formula C14H22NO4+ B1599527 2,5,11,14-Tetraoxa-8-azoniabicyclo[13.4.0]nonadeca-1(19),15,17-triene CAS No. 54533-83-4

2,5,11,14-Tetraoxa-8-azoniabicyclo[13.4.0]nonadeca-1(19),15,17-triene

Cat. No. B1599527
CAS RN: 54533-83-4
M. Wt: 268.33 g/mol
InChI Key: VYORSCYQLBYHMM-UHFFFAOYSA-O
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Description

2,5,11,14-Tetraoxa-8-azoniabicyclo[13.4.0]nonadeca-1(19),15,17-triene, commonly known as TACN, is a cyclic organic compound with a nitrogen-containing ring. TACN has been studied extensively for its potential applications in various fields, including catalysis, supramolecular chemistry, and biomedical research.

Scientific Research Applications

TACN has been studied extensively for its potential applications in various fields, including catalysis, supramolecular chemistry, and biomedical research. In catalysis, TACN has been used as a ligand for transition metal catalysts, such as ruthenium and iridium, to facilitate various chemical reactions. In supramolecular chemistry, TACN has been used to construct metal-organic frameworks and other complex structures. In biomedical research, TACN has been investigated for its potential as a drug delivery agent and imaging agent.

Mechanism Of Action

The mechanism of action of TACN is complex and depends on its specific application. In catalysis, TACN acts as a ligand for transition metal catalysts, facilitating various chemical reactions. In supramolecular chemistry, TACN can form coordination complexes with metal ions, leading to the formation of complex structures. In biomedical research, TACN can act as a drug delivery agent, targeting specific cells or tissues.

Biochemical And Physiological Effects

The biochemical and physiological effects of TACN depend on its specific application. In biomedical research, TACN has been investigated for its potential as a drug delivery agent and imaging agent. TACN can target specific cells or tissues, leading to enhanced drug delivery and imaging capabilities. However, the safety and toxicity of TACN in vivo require further investigation.

Advantages And Limitations For Lab Experiments

TACN has several advantages for lab experiments, including its stability, ease of synthesis, and versatility in various applications. However, TACN also has limitations, including its complex synthesis method, potential toxicity, and limited solubility in certain solvents.

Future Directions

There are several future directions for TACN research, including the development of new synthesis methods, investigation of its potential as a drug delivery agent and imaging agent, and exploration of its catalytic properties. Additionally, the safety and toxicity of TACN in vivo require further investigation, as well as its potential applications in other fields, such as materials science and environmental remediation.
Conclusion:
In conclusion, TACN is a cyclic organic compound with a nitrogen-containing ring that has been studied extensively for its potential applications in various fields, including catalysis, supramolecular chemistry, and biomedical research. TACN has several advantages for lab experiments, including its stability, ease of synthesis, and versatility in various applications. However, TACN also has limitations, including its complex synthesis method, potential toxicity, and limited solubility in certain solvents. There are several future directions for TACN research, including the development of new synthesis methods, investigation of its potential as a drug delivery agent and imaging agent, and exploration of its catalytic properties.

properties

IUPAC Name

2,5,11,14-tetraoxa-8-azoniabicyclo[13.4.0]nonadeca-1(19),15,17-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c1-2-4-14-13(3-1)18-11-9-16-7-5-15-6-8-17-10-12-19-14/h1-4,15H,5-12H2/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYORSCYQLBYHMM-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOC2=CC=CC=C2OCCOCC[NH2+]1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22NO4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428108
Record name 2,5,11,14-tetraoxa-8-azoniabicyclo[13.4.0]nonadeca-1(19),15,17-triene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5,11,14-Tetraoxa-8-azoniabicyclo[13.4.0]nonadeca-1(19),15,17-triene

CAS RN

54533-83-4
Record name 2,5,11,14-tetraoxa-8-azoniabicyclo[13.4.0]nonadeca-1(19),15,17-triene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5,11,14-Tetraoxa-8-azoniabicyclo[13.4.0]nonadeca-1(19),15,17-triene
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Reactant of Route 5
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Reactant of Route 6
2,5,11,14-Tetraoxa-8-azoniabicyclo[13.4.0]nonadeca-1(19),15,17-triene

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